molecular formula C8H4ClNOS B7903687 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde

6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B7903687
M. Wt: 197.64 g/mol
InChI Key: FUTYTLQGHKTOLU-UHFFFAOYSA-N
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Description

6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound featuring a fused thienopyridine core with a chlorine substituent at the 6-position and an aldehyde functional group at the 2-position. Its molecular formula is C₈H₄ClNOS (derived from the unsubstituted Thieno[2,3-b]pyridine-2-carbaldehyde, C₈H₅NOS, with a chlorine substitution at position 6) .

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules or functionalized heterocycles. Its aldehyde group enables nucleophilic additions and condensations, while the chloro-substituent enhances electrophilicity, facilitating further derivatization.

Properties

IUPAC Name

6-chlorothieno[2,3-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-7-2-1-5-3-6(4-11)12-8(5)10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTYTLQGHKTOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method uses N-protected 3-acetyl-2-aminothiophenes as starting materials, which are then reacted with the Vilsmeier-Haack reagent at temperatures ranging from 65°C to 100°C . The reaction conditions, including the amount of reagent and temperature, can be adjusted to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Properties of Thieno[2,3-b]pyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde C₈H₄ClNOS 197.64* Not reported Aldehyde, Chloro
Thieno[2,3-b]pyridine-2-carbaldehyde C₈H₅NOS 163.19 142–143 Aldehyde
Thieno[2,3-b]pyridine-2-carboxylic acid C₈H₅NO₂S 179.19 293–294 Carboxylic acid
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile Varies by substituent ~300–350† Not reported Nitrile, Ketone

*Calculated from unsubstituted derivative ; †Estimated from synthesis in .

  • Reactivity Differences: The aldehyde group in 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde is more reactive toward nucleophiles (e.g., in condensations) compared to the carboxylic acid or nitrile derivatives. The chloro-substituent further enhances electrophilicity, enabling regioselective substitutions .
  • Synthetic Utility: While Thieno[2,3-b]pyridine-2-carboxylic acid is used in peptide coupling or metal coordination, the aldehyde derivatives are pivotal in constructing fused heterocycles via cyclization reactions .

Heterocyclic Analogues with Different Cores

Table 2: Comparison with Pyrrolo[2,3-b]pyridine and Bis-Heterocyclic Derivatives

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties
1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde Pyrrolopyridine C₈H₆N₂O 146.15 pKa ~11.93, air-sensitive
Bis-pyrazolothieno[2,3-b]thiophene Thienothiophene Complex ~350–400‡ Sulfur/nitrogen-rich, planar

‡Estimated from .

  • Electronic Effects: The pyrrolo[2,3-b]pyridine core (nitrogen-containing) exhibits basicity (pKa ~11.93) due to lone pairs on nitrogen, unlike the sulfur-dominated thienopyridine system . This influences solubility and reactivity in acidic/basic conditions.
  • Material Applications: Bis-heterocyclic compounds (e.g., bis-pyrazolothieno[2,3-b]thiophene) are explored for optoelectronic materials due to extended π-conjugation and sulfur content, whereas 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde is primarily a synthetic intermediate .

Biological Activity

6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Profile

  • Chemical Formula : C₉H₆ClNOS
  • Molecular Weight : 197.64 g/mol
  • CAS Number : 80231-47-6

Antimicrobial Properties

Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit notable antimicrobial activity. For instance, studies have shown that various thienopyridine derivatives possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Although specific data on 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde is limited, its structural similarity to active compounds suggests potential efficacy in this area.

Anticancer Activity

Thienopyridine derivatives have been explored for their anticancer properties. A study highlighted that certain thieno[2,3-b]pyridine compounds demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases related to cancer progression. Although direct studies on 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde are sparse, its structural characteristics may imply similar anticancer potential.

Enzyme Inhibition

Recent findings suggest that 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been screened against various protein kinases with promising results indicating selective inhibition profiles. This selectivity could be leveraged for therapeutic applications targeting specific diseases.

The biological activity of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde likely involves interactions with cellular receptors and enzymes. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins, which can modulate various biochemical pathways.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds can provide insights into the unique properties of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde.

Compound NameBiological ActivityKey Findings
Thienopyridine DerivativesAntimicrobialEffective against E. coli, S. aureus
Thienopyrimidine DerivativesAnticancerCytotoxic effects on cancer cell lines
Other HeterocyclesEnzyme InhibitionSelective inhibition profiles observed

Case Studies

  • Antimicrobial Screening : A series of thienopyridine derivatives were evaluated for their antibacterial activity against common pathogens. Results indicated that modifications at the 6-position enhanced activity against S. aureus.
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various thieno[2,3-b]pyridine derivatives on cancer cell lines, compounds showed IC50 values in the low micromolar range, suggesting significant potential for further development.

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